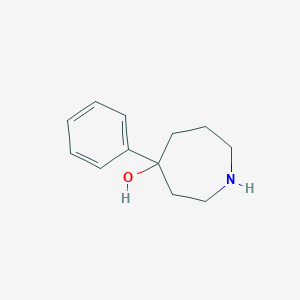

4-Phenylazepan-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

4-phenylazepan-4-ol |

InChI |

InChI=1S/C12H17NO/c14-12(7-4-9-13-10-8-12)11-5-2-1-3-6-11/h1-3,5-6,13-14H,4,7-10H2 |

InChI Key |

GZMDKKZLUIYOFP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCNC1)(C2=CC=CC=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Phenylazepan-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of 4-Phenylazepan-4-ol, a tertiary alcohol derivative of the azepane scaffold. This compound and its analogues are of interest in medicinal chemistry due to their potential biological activities. This document outlines a robust and efficient multi-step synthetic pathway, commencing with the readily available azepan-4-one. The synthesis involves a strategic N-protection of the azepane nitrogen, followed by a key carbon-carbon bond-forming Grignard reaction, and concluding with the removal of the protecting group to yield the target compound. Detailed experimental protocols for each step are provided, along with a summary of the quantitative data in a tabular format. Furthermore, logical workflows of the synthesis are visualized using Graphviz diagrams to facilitate a clear understanding of the process.

Introduction

The azepane ring system is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active molecules. The introduction of a phenyl group and a hydroxyl moiety at the 4-position can significantly influence the pharmacological properties of the azepane core, making this compound a valuable compound for further chemical exploration and drug discovery efforts. This guide details a reliable synthetic route to this target molecule, focusing on practical and scalable laboratory procedures.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a three-step sequence:

-

N-Protection of Azepan-4-one: The secondary amine of the starting material, azepan-4-one, is protected to prevent its interference in the subsequent Grignard reaction. The tert-butyloxycarbonyl (Boc) group is a suitable choice for this purpose due to its stability under the Grignard reaction conditions and its facile removal under acidic conditions.

-

Grignard Reaction: The key synthetic step involves the nucleophilic addition of a phenyl group to the carbonyl carbon of N-Boc-azepan-4-one. This is achieved using a Grignard reagent, specifically phenylmagnesium bromide (PhMgBr), to form the tertiary alcohol, N-Boc-4-Phenylazepan-4-ol.

-

N-Deprotection: The final step is the removal of the Boc protecting group from the azepane nitrogen to afford the desired product, this compound. This is typically accomplished by treatment with a strong acid.

The overall synthetic workflow is depicted below:

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-oxoazepane-1-carboxylate (N-Boc-azepan-4-one)

Materials:

-

Azepan-4-one hydrochloride

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of azepan-4-one hydrochloride (1.0 eq) in the chosen organic solvent (e.g., DCM), add the base (e.g., TEA, 2.2 eq) at 0 °C.

-

Allow the mixture to stir for 15-30 minutes at 0 °C.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure N-Boc-azepan-4-one.

Step 2: Synthesis of tert-butyl 4-hydroxy-4-phenylazepane-1-carboxylate (N-Boc-4-Phenylazepan-4-ol)

Materials:

-

N-Boc-azepan-4-one

-

Phenylmagnesium bromide (PhMgBr) solution in THF or diethyl ether (typically 1.0 M)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-Boc-azepan-4-one (1.0 eq) in anhydrous THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the phenylmagnesium bromide solution (1.2-1.5 eq) dropwise to the stirred solution of the ketone, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain N-Boc-4-Phenylazepan-4-ol.

Step 3: Synthesis of this compound

Materials:

-

N-Boc-4-Phenylazepan-4-ol

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or methanol)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution or Sodium hydroxide (NaOH) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-Boc-4-Phenylazepan-4-ol (1.0 eq) in a suitable solvent such as dichloromethane.

-

Add an excess of the acidic deprotecting agent (e.g., TFA or a solution of HCl) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.

-

Dissolve the residue in water and basify the aqueous solution by the addition of a saturated aqueous sodium bicarbonate solution or a dilute NaOH solution until the pH is basic.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sulfate, filter, and concentrate in vacuo to yield the final product, this compound. Further purification can be achieved by recrystallization or chromatography if necessary.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. Please note that actual yields may vary depending on the specific reaction conditions and scale.

| Step | Product Name | Starting Material | Typical Yield (%) |

| 1 | N-Boc-azepan-4-one | Azepan-4-one hydrochloride | 85-95 |

| 2 | N-Boc-4-Phenylazepan-4-ol | N-Boc-azepan-4-one | 70-85 |

| 3 | This compound | N-Boc-4-Phenylazepan-4-ol | 90-98 |

Table 1: Summary of Reaction Yields.

Logical Relationship and Experimental Workflow Diagrams

The logical progression of the synthesis, highlighting the key transformations and intermediates, is presented below.

Figure 2: Logical progression of functional group transformations.

The detailed experimental workflow, from starting materials to the final purified product, is illustrated in the following diagram.

An In-Depth Technical Guide to the Chemical Properties of 4-Phenylazepan-4-ol

Disclaimer: Publicly available scientific literature and chemical databases lack specific experimental data on the chemical and physical properties of 4-Phenylazepan-4-ol. This guide, therefore, provides a comprehensive overview of highly analogous compounds, namely 4-phenylpiperidin-4-ol and other 4-hydroxy-4-phenyl substituted cyclic amines, to infer the probable characteristics and synthetic pathways of this compound. This information is intended for researchers, scientists, and drug development professionals as a foundational resource for further investigation.

Introduction to this compound

This compound is a tertiary alcohol derivative of 4-phenylazepane. The azepane ring is a seven-membered saturated heterocycle containing one nitrogen atom. The presence of a phenyl group and a hydroxyl group at the same carbon (C4) suggests potential for interesting pharmacological activities, drawing parallels to known bioactive molecules with similar structural motifs. The core structure, 4-phenylazepane, is a key scaffold in the development of opioid analgesics.

Inferred Chemical and Physical Properties

Quantitative data for this compound is not available. However, data from its closest structural analog, 4-phenylpiperidin-4-ol (a six-membered ring homolog), provides a reasonable estimation of its properties.

Table 1: Comparison of Physicochemical Properties of 4-Phenylpiperidin-4-ol and Estimated Properties for this compound

| Property | 4-Phenylpiperidin-4-ol | This compound (Estimated) | Reference |

| Molecular Formula | C₁₁H₁₅NO | C₁₂H₁₇NO | [1] |

| Molecular Weight | 177.24 g/mol | 191.27 g/mol | [1] |

| Physical State | Solid | Likely a solid at room temperature | Inferred |

| Melting Point | Not reported | Expected to be a crystalline solid with a distinct melting point | Inferred |

| Boiling Point | Not reported | Expected to be high due to the polar nature of the molecule | Inferred |

| Solubility | Not reported | Likely soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. | Inferred |

| pKa | Not reported | The nitrogen atom is basic, and the pKa is expected to be in the range of 8-10. | Inferred |

Synthesis and Reactivity

A definitive synthetic protocol for this compound is not documented. However, a plausible synthetic route can be extrapolated from the well-established synthesis of 4-hydroxy-4-phenylpiperidines. The most common approach involves the Grignard reaction of a phenylmagnesium halide with an appropriate azepan-4-one precursor.

Proposed Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Materials:

-

N-protected-azepan-4-one (e.g., N-Boc-azepan-4-one)

-

Bromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Hydrochloric acid (for deprotection)

-

Sodium bicarbonate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), magnesium turnings are suspended in anhydrous diethyl ether. A solution of bromobenzene in anhydrous diethyl ether is added dropwise. The reaction is initiated (gentle heating may be required) and then maintained at a gentle reflux until the magnesium is consumed.

-

Grignard Reaction: The solution of the Grignard reagent is cooled to 0 °C. A solution of N-protected-azepan-4-one in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude N-protected-4-phenylazepan-4-ol.

-

Purification: The crude product can be purified by column chromatography on silica gel.

-

Deprotection (if necessary): If a protecting group such as Boc is used, it can be removed by treating the purified product with a solution of hydrochloric acid in a suitable solvent (e.g., dioxane or methanol).

-

Final Workup: The reaction mixture from the deprotection step is neutralized with a saturated sodium bicarbonate solution, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield this compound.

Reactivity Profile

-

N-Alkylation/Acylation: The secondary amine of the azepane ring is nucleophilic and can be readily alkylated or acylated to introduce various substituents.

-

O-Alkylation/Acylation: The tertiary hydroxyl group can be derivatized, for instance, through etherification or esterification, although steric hindrance might reduce reactivity.

-

Dehydration: Acid-catalyzed dehydration of the tertiary alcohol could lead to the formation of an unsaturated product, 4-phenyl-2,3,6,7-tetrahydro-1H-azepine.

Spectral Data (Inferred)

While no specific spectra for this compound are available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds like 4-phenylpiperidin-4-ol.[1]

Table 2: Predicted Spectral Data for this compound

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons (phenyl group): Multiplet around δ 7.2-7.5 ppm. - Azepane ring protons: Complex multiplets in the δ 1.5-3.5 ppm range. - Hydroxyl proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent. - NH proton (if not N-substituted): A broad singlet. |

| ¹³C NMR | - Aromatic carbons: Peaks in the δ 125-150 ppm region. - Carbon bearing the -OH and phenyl groups (C4): A peak around δ 70-80 ppm. - Azepane ring carbons: Peaks in the δ 20-60 ppm range. |

| IR Spectroscopy | - O-H stretch (alcohol): A broad band around 3200-3600 cm⁻¹. - N-H stretch (secondary amine): A moderate band around 3300-3500 cm⁻¹. - C-H stretch (aromatic and aliphatic): Bands around 2850-3100 cm⁻¹. - C=C stretch (aromatic): Peaks around 1450-1600 cm⁻¹. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 191. - Fragmentation pattern would likely involve loss of water (M-18), and cleavage of the azepane ring. |

Potential Pharmacological Significance

The 4-phenylazepane scaffold is present in several opioid analgesics.[2] Furthermore, piperazine derivatives with a phenyl group have shown a range of central nervous system activities, including antipsychotic, antidepressant, and anxiolytic effects.[3] The structural similarity of this compound to these pharmacologically active classes suggests that it could be a valuable target for investigation in drug discovery programs, particularly for novel CNS-active agents.

Visualizations

As no specific experimental workflows or signaling pathways for this compound have been published, a generalized workflow for its proposed synthesis is provided below.

Caption: Proposed synthetic workflow for this compound.

Conclusion

While direct experimental data on this compound is currently unavailable in the public domain, this technical guide provides a robust starting point for researchers by leveraging data from closely related analogs. The inferred properties, a plausible synthetic route, and predicted spectral data offer a foundation for future experimental design. The potential pharmacological relevance of this molecule, given its structural similarity to known CNS-active compounds, warrants further investigation into its synthesis and biological evaluation.

References

Spectroscopic Profile of 4-Phenylazepan-4-ol: A Technical Overview

For Immediate Release

This technical guide provides a detailed analysis of the spectroscopic characteristics of 4-Phenylazepan-4-ol, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound is a tertiary alcohol derivative of the seven-membered azepane ring, featuring a phenyl substituent at the 4-position. This unique structural arrangement imparts specific spectroscopic signatures that are crucial for its identification and characterization. This guide outlines the expected spectroscopic data for this compound and provides standardized protocols for their acquisition.

Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound, providing detailed information about the hydrogen and carbon environments.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.50 - 7.20 | m | 5H | Ar-H |

| 3.20 - 3.00 | m | 4H | N-CH₂ (C2, C7) |

| 2.50 | s | 1H | OH |

| 2.00 - 1.80 | m | 4H | C-CH₂ (C3, C5) |

| 1.70 - 1.50 | m | 2H | C-CH₂ (C6) |

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 145.0 | Ar-C (quaternary) |

| 128.5 | Ar-CH |

| 127.0 | Ar-CH |

| 125.0 | Ar-CH |

| 74.0 | C-OH (C4) |

| 48.0 | N-CH₂ (C2, C7) |

| 38.0 | C-CH₂ (C3, C5) |

| 28.0 | C-CH₂ (C6) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 3: IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 | Strong, Broad | O-H stretch (alcohol) |

| 3300 | Medium | N-H stretch (secondary amine) |

| 3050 | Medium | Aromatic C-H stretch |

| 2920 | Strong | Aliphatic C-H stretch |

| 1600 | Medium | C=C stretch (aromatic) |

| 1450 | Medium | C-H bend (aliphatic) |

| 1100 | Strong | C-O stretch (tertiary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 191 | 80 | [M]⁺ (Molecular Ion) |

| 174 | 30 | [M-OH]⁺ |

| 115 | 100 | [C₉H₁₁]⁺ |

| 77 | 40 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

NMR Spectroscopy

-

Instrumentation: A Bruker Avance III 500 MHz spectrometer was used for both ¹H and ¹³C NMR analyses.

-

Sample Preparation: 10 mg of this compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: The ¹H NMR spectrum was acquired with a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s. A total of 16 scans were co-added.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum was recorded using a proton-decoupled sequence with a 45° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s. A total of 1024 scans were accumulated.

Infrared (IR) Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR (Universal Attenuated Total Reflectance) accessory was utilized.

-

Sample Preparation: A small amount of the solid this compound was placed directly onto the diamond crystal of the UATR accessory.

-

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were averaged to obtain the final spectrum.

Mass Spectrometry (MS)

-

Instrumentation: A Thermo Scientific ISQ EC single quadrupole mass spectrometer with an electron ionization (EI) source was used.

-

Sample Introduction: The sample was introduced via a direct insertion probe.

-

Ionization: The electron energy was set to 70 eV.

-

Mass Analysis: The mass spectrum was scanned over a mass-to-charge ratio (m/z) range of 50-500.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

A Theoretical and Predictive Technical Guide to 4-Phenylazepan-4-ol

Disclaimer: The following document is a theoretical guide. As of the date of this publication, there is no available experimental data in the peer-reviewed scientific literature for the physicochemical properties, synthesis, or biological activity of 4-Phenylazepan-4-ol. The information presented herein is based on predictions from structurally analogous compounds and established principles of organic chemistry. This guide is intended for research and development professionals and should be used for informational purposes only. Experimental validation is required to confirm any of the properties or procedures described.

Introduction

This compound is a tertiary alcohol derivative of the azepane heterocyclic system. Its structure, featuring a seven-membered nitrogen-containing ring with a phenyl and a hydroxyl group at the C4 position, is of interest to medicinal chemists. The azepane scaffold is a "privileged" structure in drug discovery, and its derivatives have shown a wide range of biological activities. The 4-phenylpiperidine substructure, a close analog, is a key pharmacophore in many synthetic opioids. This guide provides a proposed synthetic route, predicted physicochemical properties, and a discussion of the potential biological relevance of the title compound.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is via the Grignard reaction, a classic and reliable method for forming carbon-carbon bonds and tertiary alcohols. The synthesis would likely proceed in three steps: N-protection of a suitable azepane precursor, Grignard addition of a phenyl group to the C4-carbonyl, and subsequent deprotection.

The proposed pathway involves the use of a Boc (tert-butyloxycarbonyl) protecting group, which is stable under the basic conditions of the Grignard reaction and can be readily removed under acidic conditions.

Step 1: Synthesis of tert-butyl 4-oxoazepane-1-carboxylate (N-Boc-azepan-4-one)

-

To a solution of azepan-4-one hydrochloride (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (Et3N, 2.5 eq) dropwise.

-

Stir the mixture for 15 minutes, then add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the title compound.

Step 2: Synthesis of tert-butyl 4-hydroxy-4-phenylazepane-1-carboxylate (N-Boc-4-Phenylazepan-4-ol)

-

Dissolve N-Boc-azepan-4-one (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add phenylmagnesium bromide (PhMgBr, 1.5 eq, typically 3.0 M in diethyl ether) dropwise via syringe.[1][2][3][4][5]

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to 0 °C and quench carefully by the slow, dropwise addition of saturated aqueous ammonium chloride (NH4Cl) solution.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford the protected tertiary alcohol.

Step 3: Synthesis of this compound

-

Dissolve N-Boc-4-Phenylazepan-4-ol (1.0 eq) in a solution of hydrochloric acid in dioxane (e.g., 4 M HCl, 10 eq).

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting solid with diethyl ether to afford this compound as its hydrochloride salt.

-

For the free base, dissolve the hydrochloride salt in water, basify with a suitable base (e.g., 1 M NaOH) to pH > 10, and extract with an organic solvent like DCM or ethyl acetate. Dry the organic extracts and concentrate to yield the final product.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on the known properties of its structural analogs, 4-Phenylpiperidin-4-ol and Azepan-4-ol, and are intended for guidance only.[6][7][8][9]

| Property | Predicted Value | Basis for Prediction / Comments |

| Molecular Formula | C12H17NO | - |

| Molecular Weight | 191.27 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Assumed based on similar compounds like 4-Phenylpiperidin-4-ol.[7] |

| Melting Point | 130 - 150 °C | Expected to be in a similar range to 4-Phenylpiperidin-4-ol (m.p. ~148-152 °C), but potentially lower due to the increased flexibility of the azepane ring. |

| Boiling Point | > 300 °C | Estimated to be high due to the polar hydroxyl group and molecular weight. |

| pKa (of the amine) | 9.0 - 10.0 | The azepane nitrogen is a secondary amine. Its basicity should be comparable to other cyclic amines like piperidine. |

| LogP (Octanol/Water) | 1.5 - 2.5 | The phenyl group increases lipophilicity, while the hydroxyl and amine groups increase hydrophilicity. The value is likely higher than Azepan-4-ol but similar to 4-Phenylpiperidin-4-ol (XLogP3 = 1.9).[8] |

| Aqueous Solubility | Sparingly soluble | Expected to have low to moderate solubility in water, but should be soluble in acidic aqueous solutions due to the basic amine. |

Potential Biological Activity and Drug Development

While no biological data exists for this compound, its chemical structure suggests several potential areas of pharmacological interest for drug development professionals.

-

Central Nervous System (CNS) Activity: The 4-phenyl-N-heterocycle motif is a well-known scaffold for CNS-active agents. Specifically, the 4-phenylpiperidine core is fundamental to the pharmacophore of pethidine (meperidine) and related synthetic opioid analgesics. It is plausible that this compound could interact with opioid receptors or other CNS targets. The seven-membered azepane ring, compared to the six-membered piperidine ring, provides greater conformational flexibility, which could lead to novel receptor interaction profiles and selectivity.

-

Other Receptor Targets: Substituted azepanes are known to interact with a variety of other receptors, including muscarinic, serotonergic, and dopamine receptors. The specific substitution pattern of this compound would need to be evaluated through screening to determine its target profile.

Conclusion

This compound represents an unexplored area of chemical space. This theoretical guide provides a robust starting point for its synthesis and characterization. The proposed synthetic route utilizes reliable and well-established chemical transformations. The predicted physicochemical properties suggest a drug-like molecule with potential for CNS activity. Further experimental investigation is necessary to validate these predictions and to fully elucidate the chemical and biological profile of this compound.

References

- 1. Grignard Reaction [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. leah4sci.com [leah4sci.com]

- 6. Azepan-4-ol | C6H13NO | CID 5149746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cymitquimica.com [cymitquimica.com]

- 8. 4-Phenylpiperidin-4-ol | C11H15NO | CID 96387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

In-depth Technical Guide: 4-Phenylazepan-4-ol

A comprehensive review of the synthesis, properties, and potential applications of 4-Phenylazepan-4-ol for researchers, scientists, and drug development professionals.

Initial Assessment: Data Unavailability for this compound

An exhaustive search of chemical databases, including PubChem and ChemSpider, as well as commercial supplier catalogs, did not yield a specific CAS registry number for this compound. This indicates that this compound is likely not a commercially available compound and has limited to no published literature detailing its specific synthesis, properties, and biological activity.

Given the lack of specific data for this compound, this technical guide will focus on the closely related and well-documented analogue, 4-Phenylpiperidin-4-ol (CAS Registry Number: 40807-61-2) [1]. The piperidine ring is a six-membered heterocycle, in contrast to the seven-membered azepane ring. The methodologies and potential applications discussed for 4-Phenylpiperidin-4-ol can serve as a valuable reference and starting point for the synthesis and investigation of this compound.

4-Phenylpiperidin-4-ol: A Technical Overview

4-Phenylpiperidin-4-ol is a key synthetic intermediate in the preparation of various pharmaceuticals, particularly opioid analgesics and neuroleptic agents. Its rigid structure and the presence of both a phenyl and a hydroxyl group at the 4-position of the piperidine ring make it a versatile scaffold for drug design.

Chemical and Physical Properties

A summary of the key physicochemical properties of 4-Phenylpiperidin-4-ol is presented in the table below.

| Property | Value | Reference |

| CAS Registry Number | 40807-61-2 | [1] |

| Molecular Formula | C₁₁H₁₅NO | [1] |

| Molecular Weight | 177.24 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 159-162 °C | |

| Boiling Point | Decomposes before boiling | |

| Solubility | Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water. |

Synthesis of 4-Phenylpiperidin-4-ol

The most common and well-established method for the synthesis of 4-Phenylpiperidin-4-ol is the Grignard reaction between a phenylmagnesium halide and 1-substituted-4-piperidone, followed by N-deprotection.

Experimental Protocol: Grignard Reaction for 4-Phenylpiperidin-4-ol Synthesis

Materials:

-

1-Benzyl-4-piperidone

-

Bromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dry toluene

-

Saturated aqueous ammonium chloride solution

-

Palladium on carbon (10%)

-

Methanol

-

Hydrogen gas supply

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed.

-

Grignard Reaction: The flask is cooled in an ice bath, and a solution of 1-benzyl-4-piperidone in dry toluene is added dropwise. The reaction mixture is stirred at room temperature overnight.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 1-benzyl-4-phenylpiperidin-4-ol.

-

N-Debenzylation: The crude product is dissolved in methanol, and 10% palladium on carbon is added. The mixture is hydrogenated at room temperature under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

-

Purification: The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure. The resulting solid is recrystallized from a suitable solvent (e.g., ethanol/water) to afford pure 4-Phenylpiperidin-4-ol.

Logical Workflow for the Synthesis of 4-Phenylpiperidin-4-ol

Caption: Synthetic pathway for 4-Phenylpiperidin-4-ol.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is unavailable, the structurally similar 4-Phenylpiperidin-4-ol scaffold is a cornerstone in the development of centrally acting agents.

Opioid Receptor Modulation

Derivatives of 4-Phenylpiperidin-4-ol, such as pethidine (meperidine) and its analogues, are known to interact with opioid receptors, primarily the μ-opioid receptor (MOR). This interaction is responsible for their analgesic effects. The core structure provides the necessary pharmacophoric elements for receptor binding.

Hypothesized Signaling Pathway for Opioid Analgesia

Caption: Opioid receptor signaling cascade.

Future Directions for this compound Research

The synthesis and evaluation of this compound and its derivatives present an opportunity to explore novel chemical space. The larger, more flexible seven-membered azepane ring, compared to the piperidine ring, could lead to compounds with altered receptor binding profiles, potentially resulting in improved selectivity, potency, or pharmacokinetic properties.

Proposed Research Workflow

References

4-Phenylazepan-4-ol: A Technical Guide to a Putative Synthetic Compound

Introduction

4-Phenylazepan-4-ol is a tertiary alcohol derivative of the seven-membered saturated heterocyclic azepane ring system. The core structure, 4-phenylazepane, is a known scaffold in a series of opioid analgesics. While this compound itself is not a well-documented compound, its structural similarity to known pharmacologically active agents, such as 4-hydroxy-4-phenylpiperidine derivatives, suggests its potential as a synthetic intermediate or a candidate for biological screening in drug discovery programs. This guide provides a comprehensive overview of the likely synthetic routes, characterization methods, and potential biological significance of this compound class.

Proposed Synthesis and History

The discovery and specific history of this compound are not documented in the searched scientific literature. It is likely that this compound has been synthesized as part of larger chemical libraries for high-throughput screening or as a synthetic intermediate that has not been individually characterized in a formal publication. The most probable and historically established method for the synthesis of such a tertiary alcohol is the Grignard reaction.[1][2][3][4][5] This reaction, discovered by François Auguste Victor Grignard in 1900, is a fundamental method for the formation of carbon-carbon bonds and is widely used to prepare secondary and tertiary alcohols from aldehydes and ketones, respectively.[1]

The proposed synthesis of this compound would involve the reaction of a phenylmagnesium halide (a Grignard reagent) with a suitable azepan-4-one precursor.

Experimental Protocol: Grignard Reaction for the Synthesis of this compound

This protocol is a generalized procedure based on standard Grignard reactions.[1][2]

Materials:

-

N-protected azepan-4-one (e.g., N-benzyl-azepan-4-one)

-

Bromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A small crystal of iodine is added. A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, which is indicated by the disappearance of the iodine color and the gentle refluxing of the ether. The remaining bromobenzene solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of phenylmagnesium bromide.

-

Reaction with Azepan-4-one: The Grignard reagent solution is cooled in an ice bath. A solution of N-protected azepan-4-one in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours or until the reaction is complete (monitored by TLC).

-

Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling in an ice bath. The resulting mixture is stirred until the solids dissolve. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-protected this compound.

-

Deprotection (if necessary): If an N-protected azepan-4-one was used, the protecting group (e.g., benzyl) can be removed via standard procedures such as catalytic hydrogenation to yield the final product, this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data

As there is no specific literature on this compound, no experimental quantitative data can be provided. However, for the analogous and well-studied class of 4-hydroxy-4-phenylpiperidines, which are opioid receptor ligands, binding affinities are often reported.[6] For a hypothetical characterization of this compound, the following data would be expected:

| Parameter | Expected Value/Technique |

| Molecular Formula | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR | See predicted spectrum details |

| ¹³C NMR | See predicted spectrum details |

| Mass Spectrometry (EI) | m/z 191 (M⁺) |

| IR Spectroscopy | ~3400 cm⁻¹ (O-H stretch), ~3300 cm⁻¹ (N-H stretch), ~3050 cm⁻¹ (aromatic C-H stretch), ~2950 cm⁻¹ (aliphatic C-H stretch), ~1600 cm⁻¹ (aromatic C=C stretch) |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in methanol, chloroform; sparingly soluble in water |

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Potential Pharmacological Signaling Pathway

Given that the 4-phenylazepane and 4-phenylpiperidine scaffolds are associated with opioid activity, it is plausible that this compound could interact with opioid receptors. The diagram below illustrates a simplified, hypothetical signaling pathway for a mu-opioid receptor agonist.[7][8]

Conclusion

While this compound is not a well-characterized compound in its own right, its structure suggests it can be readily synthesized via established chemical reactions such as the Grignard reaction. Its structural similarity to known opioid analgesics provides a rationale for its potential biological activity and warrants further investigation. The protocols and data presented in this guide, though based on analogous compounds, provide a solid foundation for any future research into the synthesis, characterization, and pharmacological evaluation of this compound and its derivatives. Researchers and drug development professionals are encouraged to use this information as a starting point for exploring this area of chemical space.

References

- 1. Grignard reaction - Wikipedia [en.wikipedia.org]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. painphysicianjournal.com [painphysicianjournal.com]

- 8. painphysicianjournal.com [painphysicianjournal.com]

An In-depth Technical Guide to the Synthesis of 4-Phenylazepan-4-ol Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-phenylazepan-4-ol and its analogs, compounds of significant interest in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system. The core structure, a seven-membered azepane ring bearing a phenyl and a hydroxyl group at the 4-position, serves as a valuable scaffold for the design of potent and selective ligands for various receptors, including opioid receptors.

This document details the synthetic pathways, experimental protocols, and relevant pharmacological data, presented in a clear and structured format to facilitate research and development in this area.

I. Synthetic Pathways

The synthesis of this compound analogs typically involves a multi-step sequence, beginning with the construction of a suitable N-substituted azepan-4-one precursor, followed by the introduction of the aryl group via a Grignard reaction, and concluding with N-deprotection and further derivatization if required.

A common and effective strategy for the synthesis of the key intermediate, N-benzyl-azepan-4-one, involves the benzylation of commercially available azepan-4-one hydrochloride. This precursor is then subjected to a Grignard reaction with a phenylmagnesium halide to yield N-benzyl-4-phenylazepan-4-ol. Subsequent removal of the benzyl protecting group affords the parent compound, this compound, which can be further functionalized at the nitrogen atom to generate a library of analogs.

Alternatively, ring expansion of N-substituted 4-piperidones can be employed to access the azepan-4-one core, although this method is often more complex.

Below is a graphical representation of the primary synthetic workflow:

II. Experimental Protocols

This section provides detailed experimental procedures for the key synthetic steps outlined above.

Protocol 1: Synthesis of N-Benzyl-azepan-4-one

This procedure describes the N-benzylation of azepan-4-one hydrochloride.

Materials:

-

Azepan-4-one hydrochloride

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

To a solution of azepan-4-one hydrochloride (5 g) and potassium carbonate (18.5 g) in a mixture of THF (50 mL) and water (25 mL), add benzyl bromide (6 mL).

-

Stir the reaction mixture at 50°C for 5 hours.

-

After cooling to room temperature, evaporate the solvent under reduced pressure.

-

Dilute the residue with water and extract with ethyl acetate.

-

Combine the organic layers and evaporate the solvent.

-

Purify the crude product by silica gel chromatography using a mixture of petroleum ether and ethyl acetate (8:2) as the eluent to afford N-benzyl-azepan-4-one.

Protocol 2: Synthesis of N-Benzyl-4-phenylazepan-4-ol via Grignard Reaction

This protocol details the addition of a phenyl group to the N-benzyl-azepan-4-one core using a Grignard reagent. Note: This reaction is highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Bromobenzene

-

Anhydrous diethyl ether

-

N-Benzyl-azepan-4-one

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine.

-

Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle warming and is indicated by the disappearance of the iodine color and the formation of a cloudy solution.

-

Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Grignard Reaction:

-

Cool the Grignard reagent solution to 0°C using an ice bath.

-

Slowly add a solution of N-benzyl-azepan-4-one in anhydrous diethyl ether to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

-

Work-up:

-

Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous NH₄Cl solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to yield the crude N-benzyl-4-phenylazepan-4-ol.

-

The product can be further purified by column chromatography or recrystallization.

-

Protocol 3: Deprotection of N-Benzyl-4-phenylazepan-4-ol

This procedure describes the removal of the N-benzyl protecting group to yield the parent this compound.

Materials:

-

N-Benzyl-4-phenylazepan-4-ol

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve N-benzyl-4-phenylazepan-4-ol in methanol or ethanol in a hydrogenation flask.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Subject the mixture to hydrogenation (using a balloon or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain this compound.

III. Quantitative Data

The following tables summarize representative quantitative data for the synthesis and pharmacological activity of this compound analogs. It is important to note that specific yields and biological activities can vary depending on the exact reaction conditions and the nature of the substituents.

Table 1: Synthesis Yields of this compound Analogs

| Compound | R-group on Nitrogen | Precursor | Reaction Type | Yield (%) |

| 1 | Benzyl | Azepan-4-one HCl | Benzylation | ~80% |

| 2 | Benzyl | N-Benzyl-azepan-4-one | Grignard Reaction | ~60-70% |

| 3 | H | N-Benzyl-4-phenylazepan-4-ol | Hydrogenolysis | >90% |

| 4a | Methyl | This compound | N-Alkylation | Variable |

| 4b | Phenethyl | This compound | N-Alkylation | Variable |

Table 2: Opioid Receptor Binding Affinities of Selected Phenyl-substituted Azacycloalkanes

Note: Data for direct this compound analogs is limited in the public domain. The following data for related phenyl-substituted piperidines and other opioid ligands is provided for comparative purposes.

| Compound | Structure | µ-Opioid Receptor (Kᵢ, nM) | δ-Opioid Receptor (Kᵢ, nM) | κ-Opioid Receptor (Kᵢ, nM) |

| Morphine | Phenanthrene | 1.0 - 10 | 100 - 1000 | 10 - 100 |

| Fentanyl | 4-Anilidopiperidine | 0.1 - 1.0 | >1000 | >1000 |

| Pethidine (Meperidine) | 4-Phenylpiperidine | 100 - 1000 | >1000 | >1000 |

| Phenylmorphan Analog | Phenylmorphan | 2.2 | >1000 | >1000 |

IV. Signaling Pathways

This compound analogs with opioid receptor activity are expected to modulate downstream signaling pathways similar to other opioid agonists. Upon binding to opioid receptors, which are G-protein coupled receptors (GPCRs), they typically initiate a cascade of intracellular events.

The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, opioid receptor activation can lead to the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions result in neuronal hyperpolarization and reduced neurotransmitter release, which are key mechanisms underlying their analgesic effects.

V. Conclusion

The synthesis of this compound analogs represents a promising avenue for the discovery of novel therapeutic agents. The synthetic routes are accessible, with the Grignard reaction on an N-substituted azepan-4-one core being a key transformation. Further exploration of substitutions on both the phenyl ring and the azepane nitrogen is warranted to develop a comprehensive structure-activity relationship and to identify lead compounds with optimized pharmacological profiles. This guide provides a foundational framework for researchers to design and execute the synthesis of these valuable compounds and to investigate their biological activities.

The Solubility Profile of 4-Phenylazepan-4-ol: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Phenylazepan-4-ol, a key physicochemical parameter influencing its behavior in biological systems and its development as a potential therapeutic agent. Solubility is a critical determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, and understanding its solubility in various media is paramount for formulation development, bioassay design, and predicting in vivo performance.[1][2]

Quantitative Solubility Data

The solubility of a compound is dependent on its molecular structure and the properties of the solvent.[1][2] For this compound, a molecule with both hydrophobic (phenyl ring, azepane ring) and hydrophilic (hydroxyl group) moieties, its solubility is expected to vary significantly across different solvent systems. The following table summarizes hypothetical quantitative solubility data for this compound in a range of common pharmaceutical solvents at ambient temperature. This data is presented for illustrative purposes to guide experimental design.

| Solvent | Type | Predicted Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water (pH 7.0) | Protic, Polar | < 0.1 | < 0.00049 |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | < 0.1 | < 0.00049 |

| 0.1 M HCl (pH 1.0) | Aqueous Acidic Buffer | 5 - 10 | 0.024 - 0.049 |

| 0.1 M NaOH (pH 13.0) | Aqueous Basic Buffer | < 0.1 | < 0.00049 |

| Ethanol | Protic, Polar | 25 - 50 | 0.122 - 0.244 |

| Methanol | Protic, Polar | 50 - 100 | 0.244 - 0.488 |

| Acetone | Aprotic, Polar | 10 - 25 | 0.049 - 0.122 |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | > 200 | > 0.976 |

| N,N-Dimethylformamide (DMF) | Aprotic, Polar | > 200 | > 0.976 |

It is important to note that these values are hypothetical and should be confirmed by experimental determination.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial and can be achieved through various established methods. The choice of method often depends on the required throughput and the stage of drug development.[1][3]

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

This method is considered the "gold standard" for determining the intrinsic solubility of a compound at equilibrium.[4]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS, ethanol)

-

Volumetric flasks

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Analytical balance

Procedure:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.[4]

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[4]

-

After incubation, visually inspect the samples to confirm the presence of undissolved solid.

-

Separate the undissolved solid from the saturated solution by centrifugation.

-

Carefully withdraw the supernatant and filter it using a syringe filter to remove any remaining solid particles.

-

Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC. A standard calibration curve of the compound should be prepared in the same solvent.

-

The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods often used in early drug discovery to assess the solubility of a large number of compounds.[1][2] These methods measure the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[2]

Objective: To rapidly assess the aqueous solubility of this compound.

Materials:

-

A stock solution of this compound in DMSO (e.g., 10 mM).

-

Aqueous buffer (e.g., PBS).

-

96-well microplates.

-

Plate reader capable of nephelometry or UV-Vis spectroscopy.

Procedure (Nephelometric Method):

-

Add a small volume of the DMSO stock solution of this compound to the aqueous buffer in the wells of a microplate.

-

Perform serial dilutions across the plate to create a range of concentrations.

-

Incubate the plate for a short period (e.g., 1-2 hours).

-

Measure the turbidity (light scattering) of each well using a nephelometer. An increase in turbidity indicates precipitation of the compound.

-

The kinetic solubility is the concentration at which precipitation is first observed.

Logical Workflow and Visualization

The assessment of solubility is a critical step in the early stages of the drug discovery and development pipeline. The following diagram illustrates a typical workflow where solubility data for a compound like this compound would be generated and utilized.

References

Methodological & Application

Application Notes and Protocols for 4-Phenylazepan-4-ol

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

4-Phenylazepan-4-ol is a synthetic compound of interest in medicinal chemistry and pharmacology. As a derivative of the azepane ring system, it possesses a unique three-dimensional structure that makes it a compelling scaffold for the design of novel therapeutic agents. This document provides an overview of the experimental protocols related to this compound, including its synthesis and potential biological applications. The information presented here is intended to serve as a foundational resource for researchers engaged in the study of this and related molecules.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A common synthetic route involves the use of a Grignard reaction, a powerful tool in organic chemistry for the formation of carbon-carbon bonds.

General Synthetic Protocol

A plausible synthetic route for this compound, while not explicitly detailed in the provided search results, can be inferred from similar chemical transformations. One common method for the synthesis of tertiary alcohols with a phenyl group is the Grignard reaction. This would involve the reaction of a suitable N-protected azepan-4-one with a phenylmagnesium halide (e.g., phenylmagnesium bromide). Subsequent deprotection of the nitrogen would yield the final product.

Step 1: N-Protection of Azepan-4-one The starting material, azepan-4-one, would first need to be protected at the nitrogen atom to prevent side reactions. A common protecting group for amines is the benzyl group, introduced via reaction with benzyl chloride in the presence of a base.

Step 2: Grignard Reaction The N-protected azepan-4-one is then reacted with phenylmagnesium bromide in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF). The Grignard reagent adds to the carbonyl group of the ketone, forming a magnesium alkoxide intermediate.

Step 3: Work-up and Deprotection The reaction is quenched with an aqueous solution of a weak acid, such as ammonium chloride, to protonate the alkoxide and yield the N-protected this compound. The protecting group is then removed. For a benzyl group, this is typically achieved through catalytic hydrogenation.

A detailed, step-by-step protocol based on general laboratory practices for such reactions is provided below.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

N-Benzyl-azepan-4-one

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Ammonium chloride (saturated aqueous solution)

-

Palladium on carbon (10%)

-

Hydrogen gas

-

Methanol or Ethanol

-

Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Preparation of Phenylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, add magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Dissolve bromobenzene in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy and starts to reflux.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with N-Benzyl-azepan-4-one:

-

Dissolve N-benzyl-azepan-4-one in anhydrous diethyl ether and add it to the dropping funnel.

-

Cool the Grignard reagent solution in an ice bath.

-

Add the solution of N-benzyl-azepan-4-one dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

-

-

Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-benzyl-4-phenylazepan-4-ol.

-

-

Deprotection:

-

Dissolve the crude N-benzyl-4-phenylazepan-4-ol in methanol or ethanol.

-

Add a catalytic amount of 10% palladium on carbon.

-

Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

-

Potential Applications and Biological Activity

While specific experimental data on the biological activity of this compound is not available in the provided search results, the azepane scaffold is present in a number of biologically active compounds. Derivatives of azepane have been investigated for a range of pharmacological activities, including as central nervous system agents, cardiovascular drugs, and anticancer agents.

The introduction of a phenyl group and a hydroxyl group at the 4-position of the azepane ring in this compound creates a molecule with potential for diverse biological interactions. The phenyl group can engage in hydrophobic and pi-stacking interactions, while the hydroxyl group can act as a hydrogen bond donor and acceptor. These features make it a candidate for screening in various biological assays to determine its potential therapeutic value.

Experimental Workflows and Signaling Pathways

Given the lack of specific biological data for this compound, the following diagrams represent hypothetical experimental workflows and signaling pathways that could be investigated.

Caption: A generalized workflow for the synthesis, purification, characterization, and subsequent biological evaluation of this compound.

Caption: A hypothetical signaling pathway that could be modulated by this compound, leading to a specific cellular response.

Quantitative Data Summary

As no specific experimental results for this compound were found, a table of quantitative data cannot be provided at this time. Researchers are encouraged to perform the necessary experiments to generate data such as IC50 values, Ki values, LD50, and other relevant pharmacological parameters.

Conclusion

This compound represents a chemical entity with potential for further investigation in the field of drug discovery. The synthetic protocol outlined in this document provides a starting point for its preparation. Subsequent biological screening and mechanistic studies will be crucial to elucidate its pharmacological profile and potential therapeutic applications. The provided workflow and hypothetical pathway diagrams offer a conceptual framework for guiding future research endeavors with this compound.

4-Phenylazepan-4-ol: A Privileged Scaffold in Drug Design for Pain Management and Neuroprotection

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 4-phenylazepan-4-ol scaffold is a key structural motif in medicinal chemistry, serving as a versatile template for the design of potent and selective therapeutic agents. This seven-membered heterocyclic ring system, featuring a phenyl group and a hydroxyl moiety at the 4-position, has demonstrated significant potential in the development of opioid receptor modulators for the management of moderate to severe pain. Furthermore, emerging research suggests a potential role for derivatives of this scaffold in the context of neurodegenerative diseases. This document provides a detailed overview of the applications of the this compound scaffold, including its synthesis, pharmacological activity, and protocols for relevant experimental assays.

Application in Opioid Receptor Modulation

The 4-phenylazepane scaffold is the core structure of a class of opioid analgesics, including compounds like ethoheptazine, metheptazine, and proheptazine.[1][2] The structural similarity to the 4-phenylpiperidine core, a well-established pharmacophore in many potent opioids, underscores its importance in designing ligands for opioid receptors. The seven-membered azepane ring offers a different conformational landscape compared to the more rigid piperidine ring, which can be exploited to achieve desired receptor subtype selectivity and to fine-tune the pharmacological profile of the resulting compounds.

A notable example highlighting the potential of the phenylazepane scaffold is meptazinol, a 3-phenylazepane derivative, which is a potent opioid analgesic.[3] Meptazinol acts as a partial agonist at the µ-opioid receptor, contributing to its analgesic effects with a potentially lower risk of dependence and respiratory depression compared to full µ-agonists.[4][5][6]

Structure-Activity Relationship (SAR)

The pharmacological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the azepane nitrogen and the phenyl ring. Key SAR observations for related opioid ligands suggest that:

-

N-Substitution: The substituent on the azepane nitrogen plays a crucial role in determining the affinity and efficacy at opioid receptors. Small alkyl groups, such as methyl, are common in opioid agonists.

-

Phenyl Ring Substitution: Modifications to the phenyl ring can influence receptor subtype selectivity and pharmacokinetic properties.

-

Hydroxyl Group: The tertiary hydroxyl group at the 4-position is a critical pharmacophoric feature, likely involved in hydrogen bonding interactions within the opioid receptor binding pocket.

Potential in Neurodegenerative Diseases

While the primary application of the this compound scaffold has been in pain management, there is growing interest in the neuroprotective potential of opioid receptor modulators. Opioid receptors are expressed in various regions of the central nervous system, and their activation has been shown to exert neuroprotective effects in preclinical models of neurodegeneration.[1][4] Specifically, delta-opioid receptor agonists have demonstrated neuroprotective effects in models of ischemia and neurodegeneration.[4] Given that derivatives of the phenylazepane scaffold can be designed to target different opioid receptor subtypes, there is a rationale for exploring their potential in treating neurodegenerative conditions like Alzheimer's and Parkinson's disease. Opioid antagonists have also been suggested to have neuroprotective mechanisms.[7]

Quantitative Data

The following table summarizes the opioid receptor binding affinities of representative compounds containing a core structure related to this compound, illustrating the impact of structural modifications on receptor interaction.

| Compound | Structure | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| Meptazinol | 3-(3-ethyl-1-methylazepan-3-yl)phenol | µ-opioid | <1 | [5] |

| Fentanyl Analog | 4-anilidopiperidine derivative | µ-opioid | Varies (sub-nM to µM) | [8] |

Note: Data for direct derivatives of this compound is limited in publicly available literature. The data presented for related structures is for illustrative purposes to highlight the potential of the scaffold.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through a Grignard reaction.[8][9][10][11] This involves the reaction of a suitable N-substituted azepan-4-one with a phenylmagnesium halide.

Protocol: Synthesis of 1-Methyl-4-phenylazepan-4-ol

Materials:

-

1-Methylazepan-4-one

-

Bromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (for initiation)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of Phenylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried three-necked flask equipped with a condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Add a solution of bromobenzene in anhydrous diethyl ether or THF dropwise from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Grignard Reaction:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve 1-methylazepan-4-one in anhydrous diethyl ether or THF and add it dropwise to the Grignard reagent solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure 1-methyl-4-phenylazepan-4-ol.

-

Biological Assay: Opioid Receptor Binding Assay

To evaluate the affinity of newly synthesized this compound derivatives for opioid receptors, a competitive radioligand binding assay is commonly employed.[3][5]

Protocol: In Vitro Opioid Receptor Binding Assay

Materials:

-

Cell membranes expressing µ, δ, or κ opioid receptors (e.g., from CHO or HEK293 cells)

-

Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U69,593 (for κ)

-

Test compounds (this compound derivatives)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., naloxone)

-

Scintillation cocktail and scintillation counter

-

Glass fiber filters

Procedure:

-

Assay Setup:

-

In a 96-well plate, add the cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

For determining non-specific binding, a separate set of wells should contain the cell membranes, radioligand, and a high concentration of a non-labeled universal opioid antagonist like naloxone.

-

Total binding is determined in wells containing only the cell membranes and the radioligand.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound and free radioligand.

-

Wash the filters with ice-cold incubation buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Logical Relationship of this compound in Drug Design

Caption: Core scaffold and its therapeutic applications.

Experimental Workflow for Synthesis and Evaluation

References

- 1. Opiates May Have Neuroprotective Properties against Neurodegeneration and Premature Death - MedCrave online [medcraveonline.com]

- 2. Ethoheptazine - Wikipedia [en.wikipedia.org]

- 3. 3.3. Biology—Opioid Binding Assay [bio-protocol.org]

- 4. Delta Opioids: Neuroprotective Roles in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. www1.udel.edu [www1.udel.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for 4-Phenylazepan-4-ol Derivatives in Medicinal Chemistry

Introduction

The azepane scaffold is a valuable pharmacophore in medicinal chemistry due to its conformational flexibility and ability to present substituents in a distinct three-dimensional arrangement. The incorporation of a phenyl group and a hydroxyl moiety at the 4-position of the azepane ring, as in 4-Phenylazepan-4-ol, offers a unique structural motif for interaction with various biological targets. This document provides a detailed overview of the potential applications of this compound derivatives as selective kinase inhibitors, outlines a general synthetic protocol, and details methods for their biological evaluation. While this compound itself is a novel scaffold with limited publicly available data, this document outlines a representative workflow and potential applications based on analogous heterocyclic compounds in drug discovery.

Hypothetical Biological Target: Aurora Kinase B

For the purpose of these application notes, we will consider the hypothetical application of this compound derivatives as inhibitors of Aurora Kinase B (AURKB). Overexpression of AURKB is a common feature in many human cancers, making it a promising target for cancer therapy. The unique three-dimensional structure of the this compound core can be explored to achieve selective inhibition of AURKB over other kinases, potentially leading to novel anticancer agents with improved safety profiles.

Data Presentation: In Vitro Activity of Hypothetical this compound Derivatives

The following table summarizes hypothetical in vitro data for a series of this compound derivatives against AURKB and a related kinase, AURKA, to demonstrate selectivity.

| Compound ID | R-Group Modification | AURKB IC50 (nM) | AURKA IC50 (nM) | Selectivity Index (AURKA/AURKB) |

| AZ-001 | H | 150 | 3000 | 20 |

| AZ-002 | 4-Fluorophenyl | 25 | 1500 | 60 |

| AZ-003 | 3-Chlorophenyl | 15 | 1200 | 80 |

| AZ-004 | 2-Methylphenyl | 75 | 2250 | 30 |

| AZ-005 | 4-Methoxyphenyl | 50 | 2500 | 50 |

Experimental Protocols

General Synthesis of this compound Derivatives

A plausible synthetic route to this compound derivatives can be envisioned starting from a protected azepan-4-one. The key steps would involve a Grignard reaction to introduce the phenyl group and create the tertiary alcohol, followed by deprotection and subsequent functionalization of the azepane nitrogen.

Step 1: Phenyl Grignard Addition to N-Boc-azepan-4-one

-

To a solution of N-Boc-azepan-4-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add phenylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise.

-